(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride
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Overview
Description
(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of hydrogen gas, a metal catalyst like palladium or platinum, and an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and alcohols, such as (3R,4S)-4-amino-3-methylpentan-1-ol and its enantiomers, as well as structurally related compounds like (3R,4S)-4-amino-3-methylhexan-1-ol.
Uniqueness
What sets (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications, where stereochemistry plays a critical role in the efficacy and specificity of the final products.
Properties
CAS No. |
2624109-18-6 |
---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.